molecular formula C23H18N2O3S2 B2546807 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922085-30-1

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2546807
CAS No.: 922085-30-1
M. Wt: 434.53
InChI Key: USSFWUAUQPBGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway. This compound was designed to covalently bind to the cysteine 481 residue in the BTK active site, leading to sustained suppression of B-cell activation and proliferation . Its primary research value lies in the investigation of B-cell mediated diseases, both in oncology and autoimmune disorders. Researchers utilize this inhibitor to explore therapeutic strategies for conditions such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and rheumatoid arthritis (RA) by effectively blocking downstream signaling cascades that drive pathological B-cell survival and inflammatory cytokine production. The compound's scaffold, featuring a benzo[d]thiazole and a tetrahydrobenzo[b]thiophene core, contributes to its high selectivity and potency, making it a valuable chemical probe for dissecting the specific roles of BTK in immune cell signaling and for evaluating the efficacy of BTK-targeted therapies in preclinical models .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S2/c26-21(13-9-10-16-17(11-13)28-12-27-16)25-23-20(14-5-1-3-7-18(14)29-23)22-24-15-6-2-4-8-19(15)30-22/h2,4,6,8-11H,1,3,5,7,12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSFWUAUQPBGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Synthetic yields for benzothiazole-3-carboxamides (e.g., 37–93%) are comparable to those of tetrahydrobenzo[b]thiophene derivatives (45–93%) , suggesting similar feasibility for scaling.

Key Observations :

  • The target compound’s fused benzothiazole-tetrahydrobenzo[b]thiophene scaffold may enhance antitumor activity compared to simpler benzothiazole derivatives (e.g., IC₅₀ = 1.61 µg/mL for compound 7b ).
  • Thioxothiazolidinyl-acetamides exhibit urease inhibition , a divergent mechanism compared to the antitumor focus of benzothiazole-carboxamides.

Structure-Activity Relationships (SAR)

  • Substituent Effects : Halogenated aryl groups (e.g., 4-chlorophenyl in compound 4g ) improve potency, likely due to increased lipophilicity and target binding.
  • Scaffold Complexity: The tetrahydrobenzo[b]thiophene core in the target compound may enhance metabolic stability compared to non-fused thiazole derivatives .
  • Carboxamide Role : The benzo[d][1,3]dioxole carboxamide in the target compound could mimic natural ligand interactions, similar to carboxamide derivatives in showing sub-2 µg/mL IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.